(2E,4Z)-2-hydroxy-6-oxonona-2,4-dienedioic acid
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Overview
Description
(2E,4Z)-2-hydroxy-6-oxonona-2,4-dienedioic acid is a 2-hydroxy-6-oxonona-2,4-dienedioic acid having (2E,4Z)-configuration. It is a conjugate acid of a (2E,4Z)-2-hydroxy-6-oxonona-2,4-dienedioate(2-).
Scientific Research Applications
Antibacterial Properties and Synthesis
(2E,4Z)-2-hydroxy-6-oxonona-2,4-dienedioic acid and its derivatives are explored for their potential in various scientific applications. One of the promising areas of study is their antibacterial properties. For instance, marine-derived Streptomyces species produce compounds like (2E, 6E)-10-methoxy-3,7-dimethyl-10-oxodeca-2,6-dienoic acid, which have been investigated for their antibacterial activities (Zhou et al., 2017). Furthermore, advancements in the synthesis of related compounds, like (2E,4Z)-6-(benzyloxy)-4-bromohexa-2,4-dien-1-ol, have been made to increase throughput and yield, highlighting the growing interest in this family of compounds for their potential applications (Clarke et al., 2007).
Lipid Peroxidation and Biological Implications
Research has also delved into the role of similar compounds in biological systems, particularly concerning lipid peroxidation. For example, 4-Hydroxy-2E-nonenal (HNE) is recognized as a significant by-product of lipid peroxidation, and its formation involves multiple oxidative pathways, leading to various biological effects (Spickett, 2013). The study of these compounds not only aids in understanding cellular processes but also opens up avenues for the development of therapeutic interventions against diseases associated with oxidative stress.
Synthetic Applications and Chemical Analysis
The synthesis of related compounds, such as (2E,4E)-dienoic acids, has been a focal point of research due to their utility in the synthesis of complex molecules like elaiolide, an antibiotic macrodiolide. The development of stereoselective and concise methods for preparing these intermediates showcases the versatility of this compound and its derivatives in synthetic chemistry (Morita & Kuwahara, 2007).
Properties
Molecular Formula |
C9H10O6 |
---|---|
Molecular Weight |
214.17 g/mol |
IUPAC Name |
(2E,4Z)-2-hydroxy-6-oxonona-2,4-dienedioic acid |
InChI |
InChI=1S/C9H10O6/c10-6(4-5-8(12)13)2-1-3-7(11)9(14)15/h1-3,11H,4-5H2,(H,12,13)(H,14,15)/b2-1-,7-3+ |
InChI Key |
RFENOVFRMPRRJI-AFCKVHGPSA-N |
Isomeric SMILES |
C(CC(=O)O)C(=O)/C=C\C=C(/C(=O)O)\O |
Canonical SMILES |
C(CC(=O)O)C(=O)C=CC=C(C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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